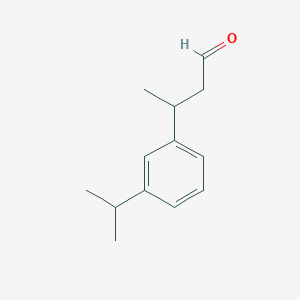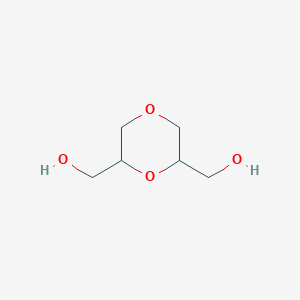
1,4-Dioxane-2,6-dimethanol
Übersicht
Beschreibung
1,4-Dioxane-2,6-dimethanol is a low molecular weight compound that is insoluble in water . It reacts with glycidol to form ring-opening polymerization products .
Synthesis Analysis
A practicable synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality from α,β-unsaturated ketones using the Williamson strategy has been reported . This reaction is useful for the synthesis of functionalized 1,4-dioxane having a carbonyl functionality .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxane-2,6-diyldimethanol is C6H12O4 . It has an average mass of 148.157 Da and a monoisotopic mass of 148.073563 Da .
Chemical Reactions Analysis
1,4-Dioxane is biodegradable under aerobic conditions either by direct metabolism or co-metabolism . The respective roles of these processes depend on both the concentration of 1,4-dioxane and the presence of common chlorinated co-contaminants .
Physical And Chemical Properties Analysis
1,4-Dioxane-2,6-diyldimethanol has a density of 1.2±0.1 g/cm3 . Its boiling point is 294.2±15.0 °C at 760 mmHg . The compound has 4 H bond acceptors and 2 H bond donors .
Wissenschaftliche Forschungsanwendungen
Polyurethane Structures
1,4-Dioxane-2,6-dimethanol is used in the synthesis of polyurethane structures . The hydroxyl groups of dioxane derivatives with vicinal diols, like 1,4-dioxane-2,3-diols, are helpful for synthesizing polymer structures . The addition of dioxane derivatives to polyurethane structures can enhance their performance and degradation in the environment .
Environmental Degradation
Polyurethanes containing 1,4-Dioxane-2,6-dimethanol exhibit excellent physical characteristics and mild degradation levels after being buried in soil for a year . These polyether urethanes can break down if the rigid domain structure is exposed to moisture and if microorganisms can spread into the polymer matrix .
Thermal Properties
The thermal properties of polyurethane films can be compared using 1,4-Dioxane-2,6-dimethanol . The polyurethane samples were less thermally stable throughout the duration of the soil burial test, according to TG/DTG curves .
Chemical Structure Analysis
1,4-Dioxane-2,6-dimethanol is used in the analysis of chemical structures for efficient waste management . The structure of the most ordered morphological domains, which control moisture accessibility and enzyme diffusion in the polymer matrix, is a major determinant of a polymer’s ability to degrade .
Synthesis of Novel Polyurethane Materials
The selection of chemical components like 1,4-Dioxane-2,6-dimethanol can considerably enhance the materials structure, characteristics, and resilience against degradation . This leads to the creation of novel polyurethane materials with enhanced structures and features that also exhibit excellent stability .
Determining Spiked Contents in Polyethylene Glycol
A new method was developed for determining the spiked 1,4-dioxane contents in a polyethylene glycol 600 (PEG 600) . The optimal condition for SH-GC-MS was discussed .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing biochemical processes .
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding, given its hydroxyl functional groups
Biochemical Pathways
Dioxane derivatives are often involved in various chemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that dioxane derivatives can have various effects, depending on their specific structure and the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxane-2,6-dimethanol. Factors such as temperature, pH, and the presence of other substances can affect its stability and interactions .
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBFGULPNNFLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337860 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-2,6-dimethanol | |
CAS RN |
54120-69-3 | |
| Record name | 1,4-Dioxane-2,6-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?
A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of 1,4-Dioxane-2,6-dimethanol was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



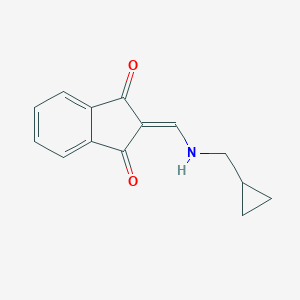
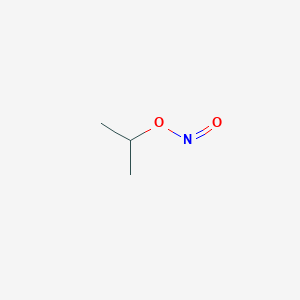
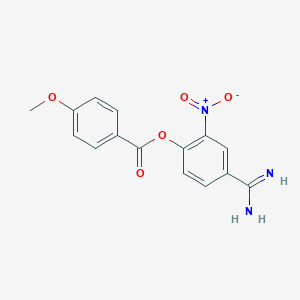
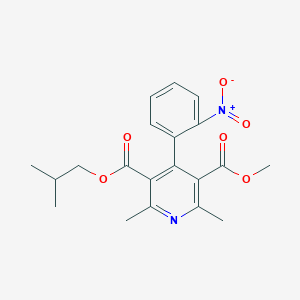


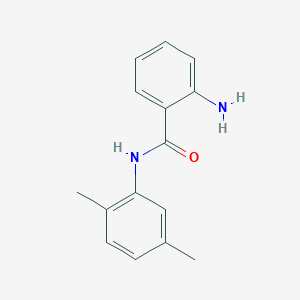
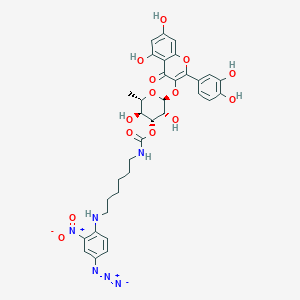
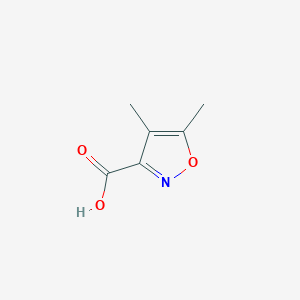
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)

